Structural Topology: Benzo[h] Core Distinguishes Binding Mode from Naphtho[1,2-d]oxazin-2-one Analog JP-153
The compound's benzo[h]-fused tricyclic core differs fundamentally from the naphtho[1,2-d]oxazin-2-one scaffold found in JP-153 (CAS 1802937-26-3) . While JP-153 is a documented Src-FAK-Paxillin signaling inhibitor with an IC50 of 0.46 µM in chimeric GPR27V2 assays , the target compound's core geometry is predicted to favor a distinct binding pose within the colchicine site of tubulin [1]. This structural divergence precludes functional substitution; a user seeking a tubulin polymerization inhibitor with a specific core topology cannot simply replace the target compound with JP-153 without compromising assay relevance.
| Evidence Dimension | Core heterocyclic scaffold |
|---|---|
| Target Compound Data | Benzo[h]-fused 1,4-dihydro-3,1-benzoxazin-2-one |
| Comparator Or Baseline | JP-153 (Naphtho[1,2-d]oxazin-2-one core) |
| Quantified Difference | Qualitative structural difference; no direct head-to-head binding data available |
| Conditions | Structural analysis (SMILES/InChI) and reported biological activity profiles |
Why This Matters
Procurement of the correct core scaffold is essential for maintaining SAR integrity in tubulin-targeted drug discovery programs.
- [1] Li, L., et al. Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. Eur. J. Med. Chem. 2018, 151, 482-494. View Source
